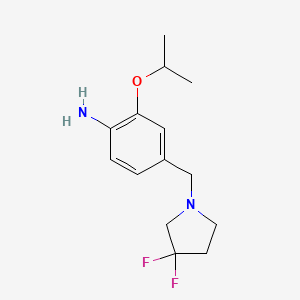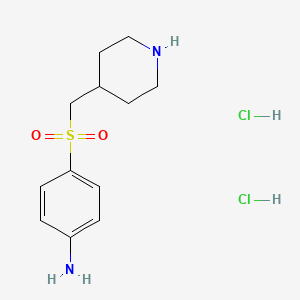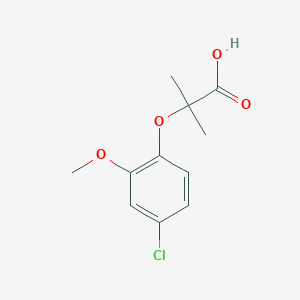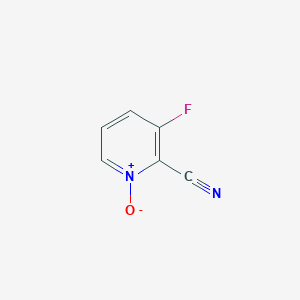
3-Fluoro-1-oxy-pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-oxy-pyridine-2-carbonitrile is a fluorinated pyridine derivative with the molecular formula C6H3FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-oxy-pyridine-2-carbonitrile typically involves the nucleophilic substitution of 2-nucleofuge-containing substituted 3-cyanopyridines. Common reagents used in this process include potassium fluoride (KF) and tetrabutylammonium fluoride (Bu4NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-oxy-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as KF and Bu4NF in DMF or DMSO are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-Fluoro-1-oxy-pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research indicates its potential in inhibiting the growth of tuberculosis and prostate cancer cells.
Industry: It is used in the production of various industrial chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-oxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an allosteric modulator, it affects the activity of hepg2 cells by binding to specific sites on the cell surface, altering their function and glutamate production . Additionally, its inhibitory effects on cancer cells are likely due to its interaction with cellular pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-2-fluoropyridine: Another fluorinated pyridine with similar chemical properties and applications.
2-Cyano-4-fluoropyridine:
Uniqueness
3-Fluoro-1-oxy-pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an allosteric modulator and its potential in cancer research highlight its uniqueness compared to other fluorinated pyridines .
Properties
IUPAC Name |
3-fluoro-1-oxidopyridin-1-ium-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-2-1-3-9(10)6(5)4-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGCASYXAOVSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

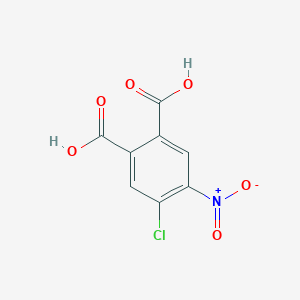
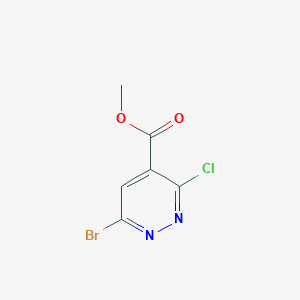
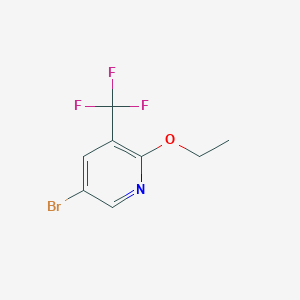

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8127482.png)

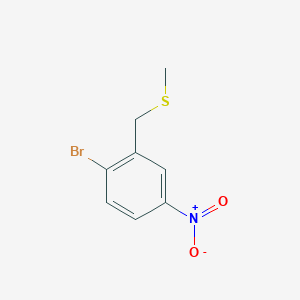
![N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B8127492.png)

